3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one
Description
3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one (CAS: 477850-47-8) is an adamantyl-based heterocyclic compound featuring a benzofuranone core fused with a ketone-substituted adamantane moiety. Adamantane derivatives are renowned for their structural rigidity, metabolic stability, and diverse pharmacological applications, including antiviral, anti-inflammatory, and neuroprotective activities .
Properties
IUPAC Name |
3-[2-(1-adamantyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-18(8-17-15-3-1-2-4-16(15)19(22)23-17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,12-14,17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMAPYKTAWTUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC4C5=CC=CC=C5C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps. One common method starts with the preparation of adamantan-1-yl derivatives, which are then subjected to various functionalization reactions to introduce the benzofuran moiety. Key steps may include:
Functionalization of Adamantane: This can involve halogenation followed by substitution reactions to introduce functional groups.
Formation of the Benzofuran Ring: This step often involves cyclization reactions, where a precursor molecule undergoes ring closure to form the benzofuran structure.
Coupling Reactions: The final step usually involves coupling the adamantane derivative with the benzofuran ring under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one exhibit a range of biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:
- Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent.
Antiviral Properties
The adamantane structure is known for its antiviral properties:
- Mechanism : Disruption of viral replication processes.
- Case Study : Compounds related to this structure have been studied for their effectiveness against influenza viruses.
Neuroprotective Effects
Compounds incorporating adamantane are being researched for neuroprotective effects:
- Mechanism : Reduction of oxidative stress and inflammation in neuronal cells.
- Case Study : Some derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzofuran Core : Using cyclization reactions to create the benzofuran structure.
- Introduction of the Adamantane Moiety : Employing coupling reactions to attach the adamantane group.
- Functionalization : Modifying the ketone and hydroxy groups to enhance biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 3-Hydroxyindolin-2-one | Structure | Base structure; lacks adamantane moiety | Moderate anticancer activity |
| 3-(4-Methoxyphenyl)-3-hydroxyindolin-2-one | Structure | Contains a methoxy group | Enhanced anticancer activity |
| 1-Benzyl-3-hydroxyindolin-2-one | Structure | Benzyl substituent | Enzyme inhibition potential |
Mechanism of Action
The mechanism of action of 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzofuran ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues: Adamantane-Based Esters and Heterocycles
The compound is compared to three classes of adamantane derivatives:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase melting points and radical scavenging activity (e.g., 2d: 385–387 K, strong antioxidant activity) . Nitrogen-containing derivatives (e.g., 2p, 2q) show enhanced anti-inflammatory effects due to hydrogen-bonding interactions .
Pharmacological Activities
Notable Findings:
- Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r) outperform diclofenac sodium in anti-inflammatory assays, highlighting the importance of amino/pyridine groups .
- Chloro-substituted derivatives (e.g., 2d) excel in radical scavenging, likely due to electron-deficient aromatic systems stabilizing reactive intermediates .
Biological Activity
3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that combines the structural features of adamantane and benzofuran. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features:
- Adamantane moiety : Known for its stability and lipophilicity, which facilitates cell membrane penetration.
- Benzofuran ring : A heterocyclic structure that enhances binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The adamantane component enhances lipophilicity, allowing the compound to easily cross cell membranes. Once inside the cell, it can modulate the activity of enzymes or receptors due to the specific interactions facilitated by the benzofuran moiety.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Studies have shown that derivatives of benzofuran possess significant antiviral properties. For instance, compounds with similar structures have been evaluated for their efficacy against various viral infections, suggesting that this compound may also exhibit antiviral potential.
Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties. In one study, synthesized benzofuran compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound could possess similar antimicrobial effects .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research has indicated that certain benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives followed by functionalization to introduce the benzofuran moiety. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities .
Q & A
Q. Q1. What are the established synthetic routes for 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one?
Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Adamantane functionalization : Adamantane-1-carboxylic acid derivatives are coupled to a benzofuran scaffold via amidation or alkylation reactions.
- Benzofuran core preparation : Cyclization of substituted phenols or oxidation of dihydrobenzofuran precursors under acidic conditions (e.g., using CrO₃ or KMnO₄) .
- Coupling strategies : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is frequently employed to link the adamantane and benzofuran moieties .
Q. Critical parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Adamantane activation | HATU, DMF, 0–5°C | Slow addition of reagents reduces side products |
| Benzofuran cyclization | H₂SO₄, 80°C, 6 hr | Excess acid improves ring closure efficiency |
| Final coupling | EDC, HOBt, CH₂Cl₂, RT | Anhydrous conditions prevent hydrolysis |
Q. Q2. How is the compound’s stability assessed under varying experimental conditions?
Answer: Stability studies focus on:
- Oxidative degradation : Exposure to KMnO₄ or CrO₃ triggers cleavage of the adamantane-oxoethyl bond, forming adamantane-1-carboxylic acid (confirmed via LC-MS) .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C.
- pH sensitivity : Hydrolysis of the benzofuran-1-one ring occurs in strongly basic conditions (pH > 10), generating 2-hydroxybenzaldehyde derivatives .
Methodological recommendation : Use inert atmospheres (N₂/Ar) during reactions and store the compound at –20°C in anhydrous DMSO or DMF .
Advanced Research Questions
Q. Q3. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Answer: Discrepancies often arise from dynamic conformational changes or solvent effects:
- Dynamic NMR : Low-temperature ¹³C NMR (e.g., –40°C in CDCl₃) can "freeze" rotational isomers of the adamantane moiety, resolving split peaks .
- X-ray refinement : Crystallographic data (e.g., CCDC 1505246) confirm the solid-state conformation, but solution-phase flexibility may differ. Use DFT calculations (B3LYP/6-31G*) to model solvent interactions .
Case study : Inconsistent NOESY correlations for the benzofuran ring were resolved by comparing computed (Gaussian) and experimental (Cambridge Structural Database) torsional angles .
Q. Q4. What strategies mitigate impurities from byproducts during large-scale synthesis?
Answer: Common impurities include:
- Adamantane dimerization byproducts : Formed during coupling steps. Use column chromatography (silica gel, hexane:EtOAc 4:1) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Oxoethyl hydrolysis products : Minimize by avoiding protic solvents. Anhydrous DMF with molecular sieves reduces water content .
Q. Advanced purification :
| Impurity Type | Removal Method | Purity Post-Treatment |
|---|---|---|
| Adamantane dimers | Size-exclusion chromatography | >99% (HPLC) |
| Benzofuran isomers | Chiral separation (Chiracel OD-H) | Enantiomeric excess >98% |
Q. Q5. How can reaction mechanisms for adamantane-benzofuran hybrid systems be experimentally validated?
Answer: Mechanistic studies require:
- Isotopic labeling : ¹⁸O tracing in the oxoethyl group identifies hydrolysis pathways via GC-MS .
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated adamantane derivatives to confirm rate-determining steps .
- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., acyloxy radicals in oxidative steps) .
Example : KIE studies revealed that adamantane C-H bond cleavage is not rate-limiting in coupling reactions, contradicting earlier hypotheses .
Data Contradiction Analysis
Q. Q6. How should researchers address variability in biological activity data across studies?
Answer: Discrepancies often stem from:
- Aggregation effects : Use dynamic light scattering (DLS) to confirm monomeric state in bioassays.
- Solvent artifacts : DMSO stock solutions >1% v/v can perturb cellular membranes. Titrate solvent concentrations in controls .
- Batch variability : LC-MS purity thresholds (>95%) and quantitative ¹H NMR (qNMR) ensure consistency .
Recommendation : Adopt the "Minimum Information for Chemical Biology Investigations" (MI-CBI) guidelines for reporting experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
